molecular formula C12H14N2O2S B3077266 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid CAS No. 104509-08-2

2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Cat. No.: B3077266
CAS No.: 104509-08-2
M. Wt: 250.32 g/mol
InChI Key: GFGCQEDWLTXSCR-UHFFFAOYSA-N
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Description

2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a chemical compound characterized by the presence of a benzimidazole ring substituted with dimethyl groups and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid typically involves the reaction of 5,6-dimethyl-1H-benzoimidazole with a suitable propionic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The propionic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Acid chlorides or anhydrides in the presence of a base like triethylamine are typical reagents for esterification or amidation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Esters or amides of the propionic acid moiety.

Scientific Research Applications

2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfur atom may also play a role in binding to metal ions or forming disulfide bonds, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
  • 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid
  • 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-ethylamine

Uniqueness

2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is unique due to its specific propionic acid moiety, which imparts distinct chemical and biological properties compared to its analogs. The presence of the propionic acid group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-6-4-9-10(5-7(6)2)14-12(13-9)17-8(3)11(15)16/h4-5,8H,1-3H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGCQEDWLTXSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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